Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
CAS No.:
Cat. No.: VC20364176
Molecular Formula: C14H18ClNO4S
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18ClNO4S |
|---|---|
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | benzyl N-[[1-(chlorosulfonylmethyl)cyclobutyl]methyl]carbamate |
| Standard InChI | InChI=1S/C14H18ClNO4S/c15-21(18,19)11-14(7-4-8-14)10-16-13(17)20-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17) |
| Standard InChI Key | NNFBCIYCZQLOPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Introduction
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate is a complex organic compound that belongs to the categories of carbamates and sulfonamides. It features a unique molecular structure, incorporating a benzyl group, a carbamate functional group, and a cyclobutyl ring substituted with a chlorosulfonylmethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its distinctive reactivity and potential applications.
Synthesis
The synthesis of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate typically involves multiple steps, starting from readily available precursors. The process can be optimized for large-scale production using continuous flow reactors or automated systems to enhance efficiency and product quality.
Applications
This compound is primarily used in medicinal chemistry and organic synthesis. Its reactivity profile makes it suitable for forming new carbon-sulfur or carbon-nitrogen bonds, which are valuable in drug design and development. The chlorosulfonyl group can act as an electrophile, engaging in nucleophilic attacks by various nucleophiles, thus facilitating diverse chemical reactions.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate | C13H16ClNO4S | Cyclopropane ring instead of cyclobutane |
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate | C16H22ClNO4S | Cyclohexane ring structure |
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate | C15H20ClNO4S | Cyclopentane ring structure |
Research Findings
Research on Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate focuses on its potential to interact with biomolecules, forming covalent bonds that can influence protein function or enzyme activity. These interactions are crucial for understanding its mechanisms of action and therapeutic potential in drug development.
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